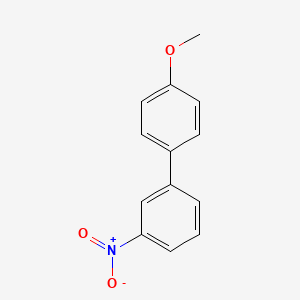

4'-Methoxy-3-nitro-1,1'-biphenyl

Description

Significance of Biphenyl (B1667301) Scaffolds in Organic Chemistry and Related Disciplines

Biphenyls, which consist of two phenyl rings linked by a single carbon-carbon bond, are a cornerstone structural motif in organic chemistry. researchgate.netarabjchem.org This scaffold is not merely a simple combination of two aromatic rings; its unique stereochemistry, particularly the torsion angle between the rings, influences the molecule's electronic properties, steric profile, and reactivity. researchgate.net The biphenyl framework is a key component in a vast array of molecules, including natural products, pharmacologically active compounds, and advanced materials. rsc.orgmdpi.com

Historically, biphenyls were utilized as intermediates in the production of chemicals like dyes and pesticides. researchgate.netarabjchem.org With advancements in synthetic chemistry, their role has expanded significantly. The biaryl axis is now recognized as a "privileged scaffold" in medicinal chemistry, appearing in numerous marketed drugs and biologically active natural products. rsc.orgmdpi.com Furthermore, the rigidity and electronic characteristics of the biphenyl unit make it an ideal building block for liquid crystals, specialty polymers, and other advanced materials. researchgate.netnbinno.com The functionalization of the basic biphenyl structure is crucial, as introducing active groups onto the rings allows for the synthesis of complex molecules with diverse therapeutic and industrial applications. researchgate.netarabjchem.org

Positional Isomerism and Substituent Effects in Nitrobiphenyl and Methoxybiphenyl Derivatives

The chemical identity and behavior of a biphenyl derivative are profoundly influenced by the nature and position of its substituents. Positional isomerism—the different placement of identical functional groups on the biphenyl core—can lead to vastly different physical, chemical, and biological properties. nih.govnih.gov For instance, studies on other substituted biphenyls have shown that altering the substitution pattern can dramatically impact antibacterial efficacy and the spectrum of activity against different pathogens. nih.gov

The reactivity of the aromatic rings is governed by the interplay of inductive and resonance effects of the attached groups. libretexts.org Substituents are broadly classified as either activating (electron-donating) or deactivating (electron-withdrawing). libretexts.org

Methoxy (B1213986) Group (-OCH₃): The methoxy group is a strong activating group. While it is inductively electron-withdrawing due to the oxygen's electronegativity, its primary influence comes from a strong electron-donating resonance effect, where the oxygen's lone pairs delocalize into the aromatic ring. This increases the electron density of the ring, making it more susceptible to electrophilic aromatic substitution, primarily at the ortho and para positions.

Nitro Group (-NO₂): The nitro group is a powerful deactivating group. libretexts.org It exerts both a strong inductive and a strong resonance electron-withdrawing effect. This significantly reduces the electron density of the attached ring, making it much less reactive toward electrophiles and directing incoming groups to the meta position. libretexts.org

In 4'-Methoxy-3-nitro-1,1'-biphenyl, these two groups are on different rings. The methoxy group at the 4'-position activates its ring, while the nitro group at the 3-position deactivates its ring. This electronic arrangement creates a polarized molecule with distinct reactive sites, making it a versatile intermediate for further chemical transformations.

| Substituent Group | Classification | Primary Electronic Effect | Influence on Aromatic Ring Reactivity | Directing Effect (for Electrophilic Substitution) |

|---|---|---|---|---|

| Methoxy (-OCH₃) | Activating | Electron-donating (Resonance) | Increases reactivity | Ortho, Para |

| Nitro (-NO₂) | Deactivating | Electron-withdrawing (Inductive & Resonance) | Decreases reactivity | Meta |

Current Research Landscape and Academic Importance of this compound

This compound (CAS No. 53059-31-7) is recognized primarily as a valuable chemical intermediate in organic synthesis. nih.govlookchem.com Its bifunctional nature, featuring two differently substituted phenyl rings, allows for selective reactions and the construction of more complex molecular architectures. One of its notable applications is as an intermediate in the synthesis of bifenazate, an effective miticide used in agriculture. nih.gov

The synthesis of this compound can be achieved through several routes. Common methods include palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which joins a nitro-substituted aryl halide with a methoxy-substituted phenylboronic acid. Another approach involves the direct nitration of 4-methoxybiphenyl. evitachem.com

Structural analysis of the compound has been performed using single-crystal X-ray diffraction. nih.gov These studies reveal that the two benzene (B151609) rings are not coplanar; a dihedral angle of 36.69° exists between them. nih.gov The nitro group is twisted at an angle of 29.12° relative to its attached benzene ring, while the methoxy group is nearly coplanar with its ring. nih.gov This non-planar conformation is a typical feature of substituted biphenyls and is critical to their physical properties and interactions with other molecules. The compound is actively investigated as a precursor for novel drug candidates and advanced materials due to the electronic properties imparted by its substituents.

| Property | Value | Reference |

|---|---|---|

| CAS Number | 53059-31-7 | alchempharmtech.comchemicalbook.com |

| Molecular Formula | C₁₃H₁₁NO₃ | chemicalbook.com |

| Molecular Weight | 229.23 g/mol | chemicalbook.com |

| Melting Point | 75-77 °C | chemicalbook.com |

| Appearance | Light yellow to orange crystalline solid | evitachem.com |

| Dihedral Angle (between rings) | 36.69 (2)° | nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

1-(4-methoxyphenyl)-3-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO3/c1-17-13-7-5-10(6-8-13)11-3-2-4-12(9-11)14(15)16/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSDQMICORAGYCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC(=CC=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70456656 | |

| Record name | 4'-Methoxy-3-nitro-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70456656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53059-31-7 | |

| Record name | 4'-Methoxy-3-nitro-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70456656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Methoxy 3 Nitro 1,1 Biphenyl and Analogous Biphenyl Derivatives

Modern Cross-Coupling Approaches for Biaryl Bond Formation

Transition metal-catalyzed cross-coupling reactions have become the most versatile and widely used methods for the synthesis of biaryl compounds. These reactions offer high efficiency, functional group tolerance, and predictable regioselectivity.

Palladium-Catalyzed Suzuki–Miyaura Coupling Strategies for Substituted Biphenyls

The Suzuki-Miyaura coupling is a powerful and popular method for the formation of carbon-carbon bonds, particularly for the synthesis of symmetrical and unsymmetrical biaryl compounds. gre.ac.uksemanticscholar.org This reaction involves the palladium-catalyzed cross-coupling of an organoboron compound (typically a boronic acid or ester) with an organohalide or triflate. semanticscholar.org The reaction proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. rsc.org

A key advantage of the Suzuki-Miyaura coupling is the commercial availability and low toxicity of the boronic acid reagents. nih.gov The reaction conditions are generally mild and tolerant of a wide range of functional groups. nih.gov For instance, the synthesis of various biphenyl (B1667301) carboxylic acids has been achieved in high yields at room temperature in water using a fullerene-supported PdCl2 nanocatalyst. researchgate.net

The synthesis of sterically hindered polychlorinated biphenyl derivatives has been accomplished with better yields (65–98%) using Suzuki coupling compared to the classic Ullmann coupling (20–38%). nih.gov Furthermore, successive Suzuki-Miyaura coupling reactions of bromo- and chloro-substituted benzyl (B1604629) esters with two types of boronic acids have been used to selectively synthesize diverse (benzyl)biphenyls. acs.org

Table 1: Examples of Suzuki-Miyaura Coupling for Biphenyl Synthesis

| Aryl Halide/Triflate | Arylboronic Acid/Ester | Catalyst | Base | Solvent | Product | Yield (%) | Reference |

| 1-Bromo-3-nitrobenzene | 4-Methoxyphenylboronic acid | Pd(PPh3)4 | K2CO3 | Toluene/Water | 4'-Methoxy-3-nitro-1,1'-biphenyl | ~95 | rsc.org |

| Substituted Bromobenzene | Substituted Phenylboronic Acid | Pd(OH)2 | K3PO4 | - | Substituted Biaryls | - | nih.gov |

| Bromo- and Chloro-substituted Benzyl Esters | Two types of Boronic Acids | PdCl2 and phosphine (B1218219) ligand | - | - | (Benzyl)biphenyls | - | acs.org |

| Chlorinated Iodo- or Bromobenzenes | Benzene (B151609) Boronic Acids | Pd(dba)2, DPDB | K3PO4 | Toluene | Polychlorinated Biphenyls | 65-98 | nih.gov |

| Bromobenzoic Acid | Aryl Boronic Acid | C60-TEGs/PdCl2 | K2CO3 | Water | Biphenyl Carboxylic Acids | >90 | researchgate.net |

Other Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Kumada, Stille, Negishi)

Besides the Suzuki-Miyaura coupling, several other transition metal-catalyzed reactions are instrumental in biphenyl synthesis. researchgate.net

Kumada Coupling: This was one of the first cross-coupling reactions developed and involves the coupling of a Grignard reagent with an organic halide, catalyzed by nickel or palladium. wikipedia.orgchem-station.com The Kumada coupling is particularly useful for the low-cost synthesis of unsymmetrical biaryls. organic-chemistry.org For example, the reaction of (methoxyphenyl)magnesium bromide with chloromethylbenzene in the presence of a nickel or palladium catalyst yields 4'-methoxy-2-methyl-biphenyl. rsc.org However, the high reactivity of Grignard reagents can limit its functional group tolerance. chem-station.com

Stille Coupling: This reaction couples an organotin compound (stannane) with an organic halide or triflate, catalyzed by palladium. wikipedia.orgorganic-chemistry.org A significant advantage of the Stille reaction is the stability of the organostannane reagents. organic-chemistry.org However, the toxicity of tin compounds is a major drawback. organic-chemistry.org The synthesis of biphenyls via the Stille reaction has been successfully catalyzed by palladium nanoparticles supported on porous silica (B1680970) materials. researchgate.net

Negishi Coupling: This reaction involves the coupling of an organozinc compound with an organic halide or triflate, catalyzed by nickel or palladium. wikipedia.orgorganic-chemistry.org The Negishi coupling was the first method to allow for the preparation of unsymmetrical biaryls in good yields. organic-chemistry.org It is widely used in total synthesis for forming C-C bonds between complex intermediates. wikipedia.org For instance, the synthesis of 2-Methyl-4'-nitrobiphenyl has been achieved by coupling o-tolylzinc chloride with 1-bromo-4-nitrobenzene (B128438) using a palladium catalyst. orgsyn.org

Directed C-H Activation Methodologies for Biphenyl Synthesis

A more recent and atom-economical approach to biphenyl synthesis involves the direct C-H activation of aromatic compounds. This strategy avoids the pre-functionalization of starting materials, such as the preparation of organometallic reagents or organohalides.

Palladium-catalyzed C-H activation has emerged as a powerful tool. For example, biphenyl can be synthesized from benzene through C-H bond activation over a palladium catalyst supported on graphene oxide. rsc.org Directing groups are often employed to control the regioselectivity of the C-H activation. For instance, a nitrile group can direct the meta-C-H olefination, acetoxylation, and iodination of biaryl compounds. nih.gov Similarly, biphenyl-2-carbonitrile derivatives have been synthesized from aryl nitriles and aryl halides via a palladium-catalyzed sp2 C-H bond activation using the cyano group as a directing group. acs.org

Classical Biaryl Synthesis Routes and Their Adaptations (e.g., Ullmann, Wurtz–Fittig)

Before the advent of modern cross-coupling reactions, classical methods were the primary means of synthesizing biphenyls.

Ullmann Reaction: This reaction involves the copper-mediated coupling of two aryl halide molecules to form a symmetrical biaryl. vedantu.comiitk.ac.in The traditional Ullmann reaction often requires harsh conditions and stoichiometric amounts of copper, leading to erratic yields. wikipedia.org However, modern variations have improved the scope and conditions of the reaction. wikipedia.org For example, it has been used in the synthesis of sterically hindered polychlorinated biphenyl derivatives, although with lower yields compared to Suzuki coupling. nih.gov

Wurtz–Fittig Reaction: This reaction involves the coupling of an aryl halide with an alkyl halide in the presence of sodium metal to produce a substituted aromatic compound. wikipedia.orgunacademy.com It is a modification of the Wurtz reaction. rsc.org While it has been used for the synthesis of biphenyl compounds, it is often plagued by side reactions. unacademy.com

Table 2: Comparison of Classical and Modern Biaryl Synthesis Routes

| Reaction | Catalyst/Reagent | Coupling Partners | Typical Product | Key Advantages | Key Disadvantages |

| Suzuki-Miyaura | Palladium | Aryl halide/triflate + Arylboronic acid/ester | Unsymmetrical biaryl | Mild conditions, high functional group tolerance, low toxicity of reagents | - |

| Kumada | Nickel or Palladium | Aryl halide + Grignard reagent | Unsymmetrical biaryl | Low-cost | Limited functional group tolerance due to reactive Grignard reagents |

| Stille | Palladium | Aryl halide/triflate + Organostannane | Unsymmetrical biaryl | Stable organostannane reagents | Toxicity of tin compounds |

| Negishi | Nickel or Palladium | Aryl halide/triflate + Organozinc compound | Unsymmetrical biaryl | Good yields for unsymmetrical biaryls, broad scope | - |

| C-H Activation | Palladium | Arene + Arene/Aryl halide | Biaryl | Atom economical, avoids pre-functionalization | Often requires directing groups |

| Ullmann | Copper | 2 x Aryl halide | Symmetrical biaryl | - | Harsh conditions, often low and erratic yields |

| Wurtz-Fittig | Sodium | Aryl halide + Alkyl halide | Alkyl-substituted aromatic | - | Prone to side reactions |

Electrophilic Aromatic Substitution Reactions on Biphenyl Systems

Once the biphenyl core is synthesized, further functionalization can be achieved through electrophilic aromatic substitution reactions.

Regioselective Nitration Protocols for Biphenyl Cores

Nitration is a common electrophilic aromatic substitution reaction used to introduce a nitro group onto the biphenyl scaffold. The regioselectivity of this reaction is influenced by the substituents already present on the biphenyl rings, as well as the reaction conditions. iaea.org

Studies have shown that the nitration of biphenyl derivatives can lead to a mixture of regioisomers. iaea.org For example, the nitration of biphenyl itself can yield both 2-nitrobiphenyl (B167123) and 4-nitrobiphenyl, with the ratio depending on the reaction conditions. researchgate.net In some cases, the para-isomer is favored in heterogeneous systems, while a higher ortho-to-para ratio is observed in homogeneous solutions. researchgate.net The regioselectivity of nitration can be influenced by factors such as the nitrating agent, solvent, and temperature. iaea.org For instance, using stoichiometric quantities of nitrogen dioxide and molecular oxygen over a zeolite catalyst can lead to regioselective mononitration of biphenyl. researchgate.net The presence of an electron-donating group like a methoxy (B1213986) group will direct the incoming nitro group to the ortho and para positions of the same ring, while an electron-withdrawing group will direct it to the meta position. The directing effect of the other phenyl ring also plays a role in the final regiochemical outcome.

Methoxylation Strategies and Precursor Functionalization

The introduction of a methoxy group onto the biphenyl or a precursor benzene ring is a critical step in the synthesis of this compound. Several strategies are employed, often dictated by the availability of starting materials and the desired substitution pattern.

One common approach involves the nucleophilic aromatic substitution (SNAr) of a suitably activated precursor. For instance, fluoroarenes can be converted to their corresponding methoxy derivatives in good to excellent yields by reacting them with sodium methoxide (B1231860) in a solvent like dimethylformamide (DMF) at elevated temperatures. nih.gov This method is particularly useful for synthesizing a variety of mono- and dimethoxyarene derivatives that can then be used in subsequent coupling reactions. nih.gov

Another strategy is the methoxylation of a pre-existing biphenyl structure . For example, 4'-Methoxy-3-nitrobiphenyl can be prepared by the methoxylation of 3-nitro-biphenyl-4-ol using dimethyl sulfate. This approach is advantageous when the hydroxylated biphenyl precursor is readily accessible.

Precursor functionalization is key to the successful synthesis of these compounds. The choice of functional groups on the starting materials determines the type of coupling reaction that can be used to form the biphenyl core. Common precursors include aryl halides (bromo- or iodo-substituted arenes) and arylboronic acids, which are essential for the widely used Suzuki-Miyaura coupling reaction. rsc.orgresearchgate.net For the synthesis of this compound, this could involve coupling a nitro-substituted aryl halide with a methoxy-substituted phenylboronic acid, or vice versa. researchgate.netnih.gov The synthesis of these functionalized precursors often requires multi-step procedures. For instance, the preparation of a specific methoxy- and nitro-substituted phenylboronic acid might be a necessary prerequisite for a planned Suzuki coupling. nih.gov

A variety of functionalized biphenyl C-nucleosides, which replace nucleobases with biphenyl residues carrying electron-donating (-OCH3, -NH2) or electron-accepting (-NO2) groups, have been synthesized. nih.gov These are typically prepared in high yields from a common bromophenyl-C-nucleoside precursor through Suzuki coupling with the corresponding boronic acids or esters. nih.gov

| Precursor Type | Functionalization Strategy | Subsequent Reaction |

| Fluoroarenes | Nucleophilic Aromatic Substitution with Sodium Methoxide | Suzuki-Miyaura Coupling |

| 3-nitro-biphenyl-4-ol | Methoxylation with Dimethyl Sulfate | - |

| Aryl Halides & Boronic Acids | Halogenation, Nitration, Borylation | Suzuki-Miyaura Coupling |

| Bromophenyl-C-nucleoside | Suzuki Coupling with Boronic Acids/Esters | - |

Mechanistic Elucidation of Synthetic Pathways

The Suzuki-Miyaura cross-coupling reaction is a cornerstone in the synthesis of biphenyl derivatives due to its high functional group tolerance and efficiency. rsc.orgresearchgate.net The catalytic cycle of this palladium-catalyzed reaction is well-studied and generally involves three key steps:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halogen bond of the aryl halide, forming an organopalladium(II) complex. rsc.org

Transmetalation: The organic group from the organoboron reagent is transferred to the palladium complex, displacing the halide. This step is often the rate-determining step and can be influenced by the nature of the base and the substituents on the coupling partners. researchgate.netcolab.ws

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the biphenyl product, regenerating the palladium(0) catalyst. mdpi.com

Mechanistic investigations have revealed that the position of substituents on the reactants can significantly impact the reaction. For example, in the synthesis of nitrobiphenyls, obstacles can arise during the transmetalation step if the nitro group is in the 2-position of the phenylboronic acid. researchgate.net However, when the nitro group is in the 3- or 4-position, the reaction proceeds more smoothly. researchgate.net The choice of ligand for the palladium catalyst is also crucial; for instance, phosphine-based ligands like SPhos and RuPhos have been found to be effective in certain Suzuki-Miyaura couplings of nitroarenes. mdpi.com

Recent research has also explored the use of nitroarenes directly as electrophilic coupling partners in Suzuki-Miyaura reactions, offering an alternative to aryl halides. mdpi.com This approach involves the oxidative addition of the C-NO2 bond to the palladium(0) center. mdpi.com

Green Chemistry Considerations in Biphenyl Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of biphenyls to minimize environmental impact and improve safety. wjpmr.comroyalsocietypublishing.org Key considerations include:

Use of Greener Solvents: Traditional syntheses often employ hazardous solvents. Researchers are exploring the use of more environmentally benign solvents like water, ethanol, or even solvent-free conditions. wjpmr.comresearchgate.net For example, Suzuki-Miyaura reactions have been successfully carried out in a mixture of methanol (B129727) and water. researchgate.net Acetic acid, found in vinegar, is also considered a green solvent for some reactions. youtube.com

Catalyst Efficiency and Recycling: The use of highly efficient catalysts at low loadings reduces waste and cost. rsc.orgmdpi.com Significant effort is being directed towards developing methods for recycling the palladium catalyst, which is a precious metal. mdpi.com This includes anchoring palladium nanoparticles to solid supports, allowing for easy separation and reuse. mdpi.com

Atom Economy: Synthetic routes are designed to maximize the incorporation of all materials used in the process into the final product, thus minimizing waste. youtube.com

Energy Efficiency: The use of microwave heating can accelerate reaction times and reduce energy consumption compared to conventional heating methods. researchgate.netwjpmr.com

Renewable Feedstocks: While not yet widely applied to the specific synthesis of this compound, there is a broader trend in organic synthesis towards using renewable resources derived from biomass instead of fossil fuels. youtube.com

Safer Reagents: Efforts are being made to replace toxic and hazardous reagents with safer alternatives. wjpmr.com For instance, some nitration reactions are being developed that avoid the use of strong acids like nitric and sulfuric acid. wjpmr.com

The following table summarizes some green chemistry approaches in biphenyl synthesis:

| Green Chemistry Principle | Application in Biphenyl Synthesis |

| Safer Solvents | Use of water, ethanol, and acetic acid in Suzuki-Miyaura reactions. researchgate.netwjpmr.comyoutube.com |

| Catalyst Optimization | Development of highly active catalysts and methods for catalyst recycling. rsc.orgmdpi.com |

| Energy Efficiency | Application of microwave-assisted synthesis to reduce reaction times. researchgate.netwjpmr.com |

| Waste Prevention | Designing reactions with high atom economy. youtube.com |

Computational Chemical Investigations of 4 Methoxy 3 Nitro 1,1 Biphenyl

Quantum Chemical Calculations for Optimized Molecular Geometries

The three-dimensional arrangement of atoms in a molecule is fundamental to its properties and reactivity. Quantum chemical calculations are employed to determine the most stable molecular geometry by finding the minimum energy conformation on the potential energy surface.

Density Functional Theory (DFT) Approaches for Structural Optimization

Density Functional Theory (DFT) has become a primary tool for the structural optimization of molecular systems due to its balance of accuracy and computational cost. nextmol.com DFT methods calculate the electron density of a system to determine its energy. A widely used functional for such studies is B3LYP (Becke, 3-parameter, Lee-Yang-Parr), which combines the strengths of both Hartree-Fock theory and DFT. This is often paired with a basis set such as 6-311++G(d,p) to provide a detailed and accurate description of the electronic distribution. nih.gov

For 4'-Methoxy-3-nitro-1,1'-biphenyl, a crucial aspect of its structure is the dihedral angle between the two phenyl rings. Experimental X-ray diffraction data for the crystalline state of 4-Methoxy-3-nitrobiphenyl (B103475) (a variant of the same compound) has determined this angle to be 36.69 (2)°. nih.gov The nitro and methoxy (B1213986) groups are oriented at 29.12 (14)° and 2.14 (12)°, respectively, relative to the benzene (B151609) ring they are attached to. nih.gov

In a typical DFT optimization, the starting geometry would be based on this experimental data. The calculation then systematically adjusts the bond lengths, bond angles, and dihedral angles to find the structure with the lowest possible energy in the gaseous phase. The optimized geometry from DFT calculations can then be compared with the experimental X-ray data to validate the computational method. For similar molecules, such as 3-methyl-4-nitro-1,1-biphenyl, DFT calculations have been shown to provide optimized geometries that are in good agreement with experimental X-ray diffraction results. nih.gov

Hartree-Fock (HF) Methods in Conformational Analysis

The Hartree-Fock (HF) method is another foundational ab initio approach used in computational chemistry for conformational analysis. rptu.de Unlike DFT, the HF method does not include electron correlation in its standard form, which can affect the accuracy of the results for some systems. However, it remains a valuable tool, particularly for initial conformational searches and for comparison with DFT results. rptu.de

In the context of this compound, the HF method can be employed to explore the rotational barrier between the two phenyl rings. By systematically changing the dihedral angle and calculating the energy at each step, a potential energy surface can be generated. This analysis helps to identify the most stable conformation (the global minimum) as well as any other local energy minima and the transition states that separate them. Comparing the optimized geometry obtained from HF with that from DFT and experimental data provides a more comprehensive understanding of the molecule's structural properties. rptu.de For instance, in studies of 4-(tert-butyl)-4-nitro-1,1'-biphenyl, both DFT and HF methods have been used to obtain optimized geometries in the gas phase for comparison with solid-phase experimental data. rptu.de

Electronic Structure and Reactivity Descriptors

Beyond molecular geometry, computational methods can elucidate the electronic properties of a molecule, which are key to understanding its reactivity.

Frontier Molecular Orbital (HOMO-LUMO) Energy Gap Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in chemical reactions. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital to which an electron is most likely to be accepted. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and stability. ossila.com A smaller gap suggests that the molecule is more reactive and less stable, as less energy is required to excite an electron from the HOMO to the LUMO. nextmol.com

Table 1: Frontier Molecular Orbital Energies for a Related Compound

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|

Data for 3-methyl-4-nitro-1,1'-biphenyl is presented for illustrative purposes. nih.gov

Molecular Electrostatic Potential (MESP) Surface Investigations of Reactive Sites

The Molecular Electrostatic Potential (MESP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites. uni-muenchen.de The MESP is mapped onto the electron density surface, with different colors representing different potential values. Typically, regions of negative potential (shown in red) are susceptible to electrophilic attack, while regions of positive potential (shown in blue) are prone to nucleophilic attack. uni-muenchen.de

For this compound, one would expect the MESP to show a significant negative potential around the oxygen atoms of the nitro group, making this a likely site for electrophilic interaction. The methoxy group, being electron-donating, would influence the electron density on its attached phenyl ring. In studies of similar compounds like 3-methyl-4-nitro-1,1-biphenyl, MESP analysis has been instrumental in identifying the reactive sites of the molecule. nih.gov The negative regions are generally concentrated around the nitro group, while the positive regions are located on other parts of the molecule.

Mulliken Population Analysis for Atomic Charge Distribution

Mulliken population analysis is a method for estimating the partial atomic charges in a molecule from the results of a quantum chemical calculation. Current time information in Dodge County, US. This analysis provides a numerical value for the charge associated with each atom, offering a quantitative picture of the electron distribution. These charges can influence many molecular properties, including the dipole moment and reactivity.

Although specific Mulliken charge data for 4'-Methoxy-3-nitro-1,1'-bhenyl is not available, studies on related molecules demonstrate the utility of this analysis. The analysis typically reveals that the electronegative oxygen and nitrogen atoms of the nitro group carry significant negative charges, while the carbon atom attached to the nitro group and the hydrogen atoms are generally positively charged. The distribution of charges across the biphenyl (B1667301) system is influenced by both the nitro and methoxy substituents.

Theoretical Prediction of Spectroscopic Parameters

Computational chemistry provides powerful tools for the prediction of various spectroscopic parameters, offering insights that complement and aid in the interpretation of experimental data. For this compound, density functional theory (DFT) is a commonly employed method for these predictions.

Vibrational Spectroscopy (FT-IR and Raman): The vibrational frequencies of this compound can be calculated using DFT methods, typically with the B3LYP functional and a basis set such as 6-31G(d,p). These calculations yield a set of normal modes of vibration and their corresponding frequencies. It is standard practice to apply a scaling factor to the calculated frequencies to better match experimental values, accounting for anharmonicity and other method-inherent approximations. For the B3LYP/6-311+G(d,p) level of theory, a scaling factor of 0.9679 has been recommended for fundamental vibrational frequencies.

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

| Aromatic C-H stretch | 3100 - 3000 |

| Asymmetric NO₂ stretch | 1550 - 1500 |

| Symmetric NO₂ stretch | 1355 - 1315 |

| C-O-C stretch (methoxy) | 1275 - 1200 |

| C-N stretch | 870 - 840 |

| Out-of-plane C-H bend | 900 - 675 |

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is another valuable application of computational chemistry. The Gauge-Independent Atomic Orbital (GIAO) method, implemented within a DFT framework, is the standard approach for calculating NMR shielding tensors. These tensors are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS). The accuracy of these predictions allows for the assignment of complex spectra and can aid in structure elucidation.

A comparison of theoretically predicted and experimentally observed chemical shifts for a given molecule can be highly correlated, and any deviations can often be rationalized in terms of intermolecular interactions in the experimental (condensed) phase that are not accounted for in the gas-phase calculations.

Electronic Spectroscopy (UV-Vis): Time-dependent density functional theory (TD-DFT) is the method of choice for calculating the electronic absorption spectra of molecules like this compound. This method provides information about the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption maxima (λmax) in a UV-Vis spectrum. The calculations also yield the oscillator strength for each transition, which is related to the intensity of the absorption band. These theoretical spectra can be invaluable in understanding the electronic structure and the nature of the molecular orbitals involved in the transitions.

Conformational Landscape and Energy Minima Studies

In the solid state, X-ray crystallography has shown that the dihedral angle between the two benzene rings in this compound is 36.69(2)°. nih.gov The nitro and methoxy groups are oriented at 29.12(14)° and 2.14(12)°, respectively, with respect to the benzene ring to which they are attached. nih.gov

Computational methods can be used to explore the conformational landscape of the molecule in the gas phase, free from crystal packing forces. A potential energy surface (PES) scan can be performed by systematically varying the dihedral angle between the phenyl rings and calculating the energy at each step, while allowing all other geometrical parameters to relax. This process identifies the energy minima, corresponding to stable conformers, and the energy barriers to rotation between them.

The results of such a scan would typically reveal multiple energy minima corresponding to different rotational isomers (rotamers). The relative energies of these conformers can be used to determine their populations at a given temperature according to the Boltzmann distribution.

| Conformer | Dihedral Angle (°) | Relative Energy (kcal/mol) |

| Global Minimum | Value from PES scan | 0.00 |

| Other Local Minima | Values from PES scan | Calculated relative energies |

| Rotational Barrier | Value from PES scan | Calculated barrier height |

| This table represents a template for the expected output of a potential energy surface scan and would be populated with data from such a calculation. |

Solvent Effects on Electronic Structure and Molecular Conformation

The surrounding solvent medium can have a significant impact on the properties of a solute molecule. Computational models, such as the Polarizable Continuum Model (PCM), can be used to simulate the effects of different solvents on the electronic structure and conformation of this compound.

In the PCM framework, the solvent is treated as a continuous dielectric medium that is polarized by the solute molecule. This polarization, in turn, creates a reaction field that interacts with the solute, leading to changes in its properties.

Electronic Structure: The dipole moment of this compound is expected to be influenced by the polarity of the solvent. In more polar solvents, the charge separation within the molecule is likely to be enhanced, leading to an increase in the calculated dipole moment. This can be rationalized by the stabilization of the more polar ground state by the solvent's reaction field.

| Solvent | Dielectric Constant | Calculated Dipole Moment (Debye) |

| Gas Phase | 1.0 | Calculated value |

| Dichloromethane | 8.93 | Calculated value |

| Ethanol | 24.55 | Calculated value |

| Water | 78.39 | Calculated value |

| This table illustrates the expected trend of the dipole moment with increasing solvent polarity and would be populated with data from PCM calculations. |

Molecular Conformation: The conformational preferences of this compound may also be altered by the solvent. The relative energies of different conformers can change in a solvent compared to the gas phase. A more polar conformer will be preferentially stabilized in a polar solvent, potentially leading to a different global minimum energy structure and a shift in the population of conformers. The dihedral angle between the phenyl rings could also be affected by the solvent environment.

Reactivity and Chemical Transformations of 4 Methoxy 3 Nitro 1,1 Biphenyl

Transformations of the Nitro Group

The nitro group is a versatile functional group that can undergo several important chemical reactions.

Reductive Processes to Amino Functionalities

The reduction of the nitro group to an amino group is a fundamental transformation in the derivatization of 4'-Methoxy-3-nitro-1,1'-biphenyl. This reaction converts the electron-withdrawing nitro group into an electron-donating amino group, significantly altering the electronic properties of the molecule and opening up new avenues for further functionalization. The resulting product, 4'-methoxy-[1,1'-biphenyl]-3-amine, is a key intermediate in the synthesis of various compounds.

Commonly employed reducing agents for this transformation include:

Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C), platinum oxide (PtO2), or Raney nickel. It is often considered a "clean" reduction method as the only byproduct is water.

Metal/Acid Combinations: Reagents like tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl) are classic and effective methods for nitro group reduction.

Other Reducing Agents: Sodium dithionite (B78146) (Na2S2O4) and tin(II) chloride (SnCl2) are also used for the reduction of aromatic nitro compounds.

The choice of reducing agent can be influenced by the presence of other functional groups in the molecule and the desired reaction conditions (e.g., temperature, solvent).

Table 1: Reductive Processes for this compound

| Reducing Agent/System | Catalyst/Conditions | Product |

| H₂ | Pd/C | 4'-methoxy-[1,1'-biphenyl]-3-amine |

| Sn | HCl | 4'-methoxy-[1,1'-biphenyl]-3-amine |

| Fe | HCl | 4'-methoxy-[1,1'-biphenyl]-3-amine |

| SnCl₂ | HCl | 4'-methoxy-[1,1'-biphenyl]-3-amine |

| Na₂S₂O₄ | - | 4'-methoxy-[1,1'-biphenyl]-3-amine |

Reactivity in Nucleophilic Aromatic Substitution

The nitro group is a strong electron-withdrawing group, which can activate the aromatic ring towards nucleophilic aromatic substitution (SNAr). While the nitro group itself is not typically the leaving group in these reactions, its presence facilitates the displacement of other leaving groups on the same aromatic ring, particularly those in the ortho and para positions. However, in the case of this compound, the leaving group would need to be present on the same ring as the nitro group.

Information regarding direct nucleophilic aromatic substitution on the nitrated ring of this compound is not extensively documented in the provided search results. Such reactions would likely require harsh conditions and a good leaving group ortho or para to the nitro group.

Reactions Involving the Methoxy (B1213986) Substituent

The methoxy group is another key functional group that influences the reactivity of the biphenyl (B1667301) system.

Demethylation Reactions and Their Mechanisms

Common demethylating agents include:

Boron Tribromide (BBr₃): This is a powerful and often preferred reagent for cleaving aryl methyl ethers. The reaction proceeds via the formation of a Lewis acid-base adduct between the methoxy oxygen and the boron atom, followed by nucleophilic attack of the bromide ion on the methyl group.

Hydrobromic Acid (HBr) or Hydroiodic Acid (HI): Strong protic acids can also effect demethylation, typically at elevated temperatures. The mechanism involves protonation of the ether oxygen followed by SN2 attack by the halide ion.

Other Reagents: Other reagents like aluminum chloride (AlCl₃) and pyridinium (B92312) hydrochloride can also be used for demethylation.

Table 2: Demethylation Reactions of this compound

| Reagent | Conditions | Product |

| BBr₃ | Inert solvent (e.g., CH₂Cl₂) | 3-nitro-[1,1'-biphenyl]-4-ol |

| HBr | High temperature | 3-nitro-[1,1'-biphenyl]-4-ol |

| HI | High temperature | 3-nitro-[1,1'-biphenyl]-4-ol |

Role of the Methoxy Group as an Activating or Directing Group in Aromatic Substitution

The methoxy group is a strong activating group and an ortho-, para-director in electrophilic aromatic substitution reactions. This is due to the resonance donation of a lone pair of electrons from the oxygen atom into the aromatic ring, which increases the electron density at the ortho and para positions, making them more susceptible to electrophilic attack.

In the context of this compound, the methoxy group is on one phenyl ring, and the nitro group is on the other. Therefore, for electrophilic substitution on the methoxy-bearing ring, the methoxy group will direct incoming electrophiles to the positions ortho to it (positions 3' and 5'). The directing effect of the methoxy group is a powerful tool for introducing new functional groups onto this ring.

Further Functionalization and Derivatization of the Biphenyl Core

The biphenyl core of this compound can be further functionalized through various cross-coupling reactions. The Suzuki coupling reaction, for instance, is a versatile method for forming carbon-carbon bonds. mdpi.com While the provided information describes the synthesis of a derivative from a different biphenyl precursor using a Suzuki coupling, this type of reaction is broadly applicable to biphenyl systems. mdpi.com For example, if a halogen were present on the biphenyl core of this compound, it could participate in Suzuki coupling reactions with boronic acids to introduce a wide variety of substituents.

The reduction of the nitro group to an amine opens up a plethora of possibilities for further derivatization. The resulting amino group can be:

Acylated: to form amides.

Diazotized: to form a diazonium salt, which can then be converted into a wide range of other functional groups (e.g., -OH, -CN, -X where X is a halogen) via Sandmeyer or related reactions.

Used as a directing group: for further electrophilic aromatic substitution on the same ring.

These transformations highlight the importance of this compound as a versatile intermediate in the synthesis of more complex molecules with potential applications in various fields of chemistry.

Electrophilic Substitution on Unsubstituted Aromatic Rings

The biphenyl system, in general, is more reactive towards electrophilic substitution than benzene (B151609). In this compound, the phenyl ring bearing the methoxy group is activated towards electrophilic attack, while the ring with the nitro group is deactivated. The methoxy group is a powerful ortho-, para-directing group due to its electron-donating nature, which stabilizes the arenium ion intermediate formed during the substitution. Conversely, the nitro group is a strong deactivating and meta-directing group.

Therefore, electrophilic substitution reactions are expected to occur predominantly on the methoxy-substituted ring at the positions ortho and para to the methoxy group. However, the para position is already occupied by the other phenyl ring. Consequently, substitution is most likely to occur at the positions ortho to the methoxy group (C-3' and C-5'). The deactivated nitro-substituted ring is significantly less susceptible to electrophilic attack.

While specific studies on the electrophilic substitution of this compound are not extensively detailed in the available literature, the directing effects of the substituents provide a strong indication of the expected regioselectivity.

Formation of Poly-substituted Biphenyls

This compound can serve as a precursor for the synthesis of more complex, poly-substituted biphenyls. This can be achieved through further substitution reactions on the aromatic rings or by modification of the existing functional groups.

One common strategy for creating poly-substituted biphenyls is through cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction involves the palladium-catalyzed coupling of an organoboron compound with an organic halide. For instance, if this compound were functionalized with a halide, it could then be coupled with various boronic acids to introduce a wide range of substituents.

Another classical method for biphenyl synthesis that can be adapted for creating poly-substituted derivatives is the Ullmann condensation. This reaction typically involves the copper-promoted coupling of two aryl halides. Although traditionally requiring harsh conditions, modern modifications have made this reaction more versatile. A modified Ullmann coupling has been successfully used in the synthesis of polychlorinated biphenyls (PCBs) with multiple ortho-chlorine substituents. uky.edu

The synthesis of bifenazate, a known miticide, utilizes this compound as a key intermediate, highlighting its role in the formation of more complex substituted biphenyl structures. nih.gov

Selective Oxidation and Reduction Reactions

The functional groups of this compound allow for selective oxidation and reduction reactions, providing pathways to a variety of derivatives.

Reduction Reactions:

The nitro group is readily reduced to an amino group, which is a versatile functional handle for further transformations. This reduction can be achieved using various reagents and conditions. Catalytic hydrogenation using hydrogen gas with a palladium on carbon (Pd/C) catalyst is a common and efficient method. Chemical reductants such as tin(II) chloride in an acidic medium can also be employed. The resulting 4'-methoxy-1,1'-biphenyl-3-amine is a valuable intermediate for the synthesis of dyes, pharmaceuticals, and other fine chemicals.

The catalytic reduction of nitroarenes is a widely studied transformation. For example, the reduction of 4-nitrophenol (B140041) to 4-aminophenol (B1666318) using various catalysts demonstrates the feasibility of this reaction on related structures. nih.gov

Oxidation Reactions:

The methoxy group can be cleaved to a hydroxyl group through demethylation, which is a form of oxidation. This transformation can be achieved using various reagents, such as strong acids or Lewis acids. Studies on related methoxylated biphenyls, such as 4'-methoxy-4-monochlorobiphenyl, have shown that demethylation can occur, for instance, in biological systems. nih.gov

The oxidation of the biphenyl core itself is less common and typically requires harsh conditions, often leading to a mixture of products or degradation of the molecule.

| Reaction Type | Reagent/Catalyst | Product | Reference |

| Reduction of Nitro Group | H₂/Pd/C or SnCl₂/HCl | 4'-Methoxy-1,1'-biphenyl-3-amine | |

| Demethylation (Oxidation) | Strong Acid/Lewis Acid | 3-Nitro-1,1'-biphenyl-4'-ol | N/A |

Applications and Material Science Potential of 4 Methoxy 3 Nitro 1,1 Biphenyl and Its Derivatives

Role as a Crucial Synthetic Intermediate

The chemical reactivity of the nitro and methoxy (B1213986) groups, combined with the stability of the biphenyl (B1667301) structure, makes 4'-Methoxy-3-nitro-1,1'-biphenyl a valuable starting material in multi-step organic synthesis. The nitro group can be readily reduced to an amine, providing a key functional handle for further molecular elaboration.

Precursor in Agrochemical Synthesis (e.g., Bifenazate)

A significant industrial application of this compound is its role as a key intermediate in the production of the acaricide Bifenazate. rptu.denanomedicine-rj.com Bifenazate is a non-systemic insecticide used to control a variety of mite pests on agricultural crops.

The synthesis of Bifenazate involves several steps where this compound is a central precursor. wikipedia.orgresearchgate.net A common synthetic route begins with the reduction of the nitro group on this compound to form 3-amino-4-methoxybiphenyl. wikipedia.org This amino derivative is then further processed through diazotization and subsequent reactions to build the hydrazine (B178648) moiety characteristic of Bifenazate. wikipedia.org

Table 1: Synthetic Steps from this compound to Bifenazate

| Step | Precursor | Reagents/Conditions | Product | Reference |

| 1 | This compound | Methanol (B129727), Raney Nickel, H₂ (1.5 MPa, 50-100°C) | 3-Amino-4-methoxybiphenyl | wikipedia.org |

| 2 | 3-Amino-4-methoxybiphenyl | HCl, NaNO₂, SnCl₂ | 3-(4-methoxybiphenyl-3-yl)hydrazine hydrochloride | wikipedia.org |

| 3 | 3-(4-methoxybiphenyl-3-yl)hydrazine hydrochloride | Toluene, Pyridine, Isopropyl chloroformate | Bifenazate | wikipedia.org |

This table provides a simplified overview of the synthetic pathway. Specific reaction conditions and yields can vary based on the patented process.

Intermediate in Drug Discovery and Medicinal Chemistry Research

The 4'-methoxy-3-aminobiphenyl scaffold, directly derived from the reduction of this compound, is a structure of interest in medicinal chemistry. Aminobiphenyls, in general, are recognized pharmacophores, although some derivatives have been associated with toxicity, necessitating careful structural modification in drug design. wikipedia.orgnih.gov The presence of both an amine and a methoxy group allows for diverse chemical modifications, making it a versatile platform for creating libraries of compounds for biological screening.

While direct application of this compound in the synthesis of a marketed drug is not widely documented beyond its role in agrochemicals, its derivatives are explored for potential therapeutic applications. For instance, aminobiphenyl structures are investigated for their role in carcinogenesis and as components in biologically active molecules. acs.orgnih.gov The reduction of the nitro compound to 3-amino-4-methoxybiphenyl provides a key building block for constructing more complex molecules, such as heterocyclic systems or amides, which are staples in drug discovery programs. wikipedia.orgmdpi.com For example, the synthesis of novel thiazole (B1198619) derivatives with antibacterial activity demonstrates the utility of related methoxyphenyl building blocks in creating biologically active agents. nanomedicine-rj.com

Potential in Advanced Materials Science

The electronic and structural characteristics of this compound and its derivatives make them attractive candidates for the development of novel organic materials with specific optical, electronic, and structural properties.

Exploration as a Component for Nonlinear Optical (NLO) Materials

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to intense electromagnetic fields, a property crucial for applications in optoelectronics and laser technology. rsc.org A common molecular design for organic NLO materials involves a "push-pull" system, where an electron-donating group and an electron-withdrawing group are connected by a π-conjugated system.

This compound fits this design paradigm perfectly. The methoxy group (-OCH₃) acts as an electron donor, while the nitro group (-NO₂) is a strong electron acceptor. These are connected by the π-system of the biphenyl rings. This intramolecular charge-transfer characteristic is a key indicator of potential second-order NLO activity. ambeed.com Theoretical computations have suggested that 4-methoxy-3-nitrobiphenyl (B103475) is a potentially promising candidate for the development of NLO materials. rptu.de While extensive experimental data on its NLO properties are not yet available, related stilbazolium and stilbene (B7821643) derivatives with similar push-pull structures have demonstrated significant NLO activity. rsc.orgelectrochem.org

Table 2: Functional Groups and their Role in NLO Properties

| Component | Functional Group | Electronic Nature | Role in NLO Activity |

| Biphenyl | -C₆H₄-C₆H₅- | π-conjugated system | Facilitates charge transfer between donor and acceptor. |

| Methoxy | -OCH₃ | Electron-donating | "Pushes" electron density into the π-system. |

| Nitro | -NO₂ | Electron-withdrawing | "Pulls" electron density from the π-system. |

Integration into Metal-Organic Frameworks (MOFs) or Covalent Organic Frameworks (COFs)

Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) are classes of crystalline porous materials constructed from molecular building blocks (linkers) and either metal nodes (MOFs) or strong covalent bonds (COFs). iu.edu.sacd-bioparticles.net The properties of these materials, such as pore size and functionality, can be precisely tuned by changing the organic linkers. nih.gov

Biphenyl-based molecules are frequently used as linkers in the synthesis of both MOFs and COFs due to their rigidity and linear geometry, which helps in the formation of ordered, porous structures. nih.govnih.gov Functional groups on the biphenyl linker can introduce specific properties into the framework.

While this compound itself is not a typical linker, it can be chemically modified to become one. For example, it can be converted into a dicarboxylic acid or a diamine derivative, which are common functional groups for coordinating with metal centers in MOFs or forming covalent bonds in COFs. rptu.demdpi.com The incorporation of a nitro-functionalized linker has been demonstrated in the synthesis of some MOFs, which can impart specific adsorption or catalytic properties. rptu.de Similarly, aminophenyl groups are used to construct imine-linked COFs. nih.gov A tripodal molecule derived from a biphenyl precursor has been synthesized with a redox-active triphenylamine (B166846) core, highlighting the potential for creating functional frameworks for electrochemical applications from such building blocks. researchgate.net The use of a custom linker derived from this compound would allow for the precise placement of methoxy and nitro (or amino) functionalities within the pores of a MOF or COF, potentially leading to materials with unique catalytic, sensing, or separation capabilities.

Electrochemical Properties and Redox Activity of Derived Scaffolds

The electrochemical behavior of organic molecules is determined by the presence of redox-active functional groups. The nitro group is a well-known electrophore, meaning it can readily accept electrons. The reduction of aromatic nitro compounds is a fundamental process in electrochemistry. nih.gov

Scaffolds derived from this compound are expected to be redox-active primarily due to the nitro group. Cyclic voltammetry studies on various nitroaromatic compounds show that they typically undergo a one-electron reduction to form a stable nitro radical anion. rsc.orgnih.gov This process is often reversible.

Expected Redox Reaction: R-NO₂ + e⁻ ⇌ [R-NO₂]•⁻

This inherent redox activity is a valuable property for several applications. For instance, the triphenylamine core, which can be synthesized from related aminobiphenyl precursors, is redox-active and of interest for energy storage applications. researchgate.net Materials incorporating this nitro-biphenyl scaffold could be explored for use in:

Electrochemical Sensors: The reduction potential of the nitro group can be sensitive to its chemical environment, allowing for the detection of various analytes.

Redox-Active Materials: Integration into polymers or frameworks like MOFs could yield materials for batteries or electrocatalysis. The reduction of the nitro group can be harnessed in catalytic cycles.

Redox Flow Batteries: Nitroxides, which can be derived from nitro compounds, are being investigated as organic electrolytes in redox flow batteries.

Structure-Activity Relationships in Biphenyl Derivatives Relevant to this compound

The biological activity and material properties of biphenyl derivatives are intrinsically linked to their three-dimensional structure and the nature of their chemical substituents. The structure-activity relationship (SAR) for this class of compounds is heavily influenced by factors such as the dihedral angle between the two phenyl rings, the electronic effects of the substituents (electron-donating or electron-withdrawing), and the specific positions of these groups on the biphenyl scaffold. mdpi.comnih.gov

In the case of this compound, the molecule possesses a combination of an electron-donating methoxy group (-OCH₃) and a strong electron-withdrawing nitro group (-NO₂). The placement of these groups is critical. The nitro group at the 3-position and the methoxy group at the 4'-position create a specific electronic and steric environment. The dihedral angle between the two benzene (B151609) rings in this compound has been determined to be 36.69 (2)°. researchgate.netnih.gov This non-planar conformation is a hallmark of many biphenyl derivatives and is crucial for their interaction with biological targets, as it governs the spatial presentation of the pharmacophoric groups.

Furthermore, SAR studies on diverse molecular scaffolds reveal that the nature of the aryl group is pivotal in determining the compound's function. In one study on GPR41 modulators, modifying the substituents on a benzene ring switched the compound's activity from antagonistic to agonistic. nih.gov Similarly, research on 6-Phosphogluconate Dehydrogenase (6PGD) inhibitors showed that introducing a biphenyl group could significantly improve potency against the enzyme. acs.org These findings underscore that the biphenyl moiety in this compound serves as a key structural framework, whose properties are fine-tuned by its methoxy and nitro substituents to dictate its potential biological or material science applications.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), in order to form a stable complex. rrsociology.runih.gov This method is instrumental in understanding the molecular basis of a ligand's activity and in guiding the design of new, more potent compounds. For biphenyl derivatives like this compound, docking simulations can elucidate how the molecule's specific conformation and electronic properties contribute to its binding affinity for a given biological target. researchgate.netacs.org

In a typical docking simulation, the three-dimensional structure of the target protein is used as a template. The ligand, this compound, would be allowed to flexibly explore the binding site of the receptor. The simulation algorithm calculates the binding energy for numerous possible conformations, or "poses," of the ligand within the active site. The pose with the lowest binding energy is considered the most likely binding mode. This energy score reflects the stability of the ligand-receptor complex and is used to estimate the binding affinity. rrsociology.ru

The key interactions governing the binding of this compound would be analyzed. These can include:

Hydrogen Bonds: The oxygen atoms of the nitro and methoxy groups can act as hydrogen bond acceptors.

Hydrophobic Interactions: The two phenyl rings provide a large hydrophobic surface that can interact with nonpolar amino acid residues in the binding pocket.

π-π Stacking: The aromatic rings can engage in π-π stacking interactions with aromatic residues of the protein, such as phenylalanine, tyrosine, or tryptophan, which can significantly enhance binding affinity.

Studies on structurally related compounds provide insight into the potential interactions of this compound. For example, docking studies of resveratrol (B1683913) methoxy derivatives targeting the PAR1 receptor showed that a 4'-methoxy derivative oriented its methyl group into a hydrophobic cavity, mimicking the interaction of a known antagonist. nih.gov Similarly, docking of N-substituted pyridazine (B1198779) derivatives into glutamate (B1630785) receptors revealed high affinity, with binding energies indicating stable complex formation. rrsociology.ru

The table below summarizes findings from molecular docking studies on various heterocyclic and aromatic compounds, illustrating the type of data and insights that can be gained from such simulations.

| Compound Class | Biological Target | Predicted Binding Energy (Scoring Function) | Key Predicted Interactions | Reference |

| N-substituted 4-methoxy-6-oxo-1-aryl-pyridazine-3-carboxamide derivatives | mGluR5 Glutamate Receptor | -5.2 to -11.2 kcal/mol | Interactions with key residues in the active site, correlation with native ligand binding. | rrsociology.ru |

| 1,3,4-Oxadiazole derivatives | Cyclooxygenase (COX-1/COX-2) | Not specified | Hydrogen bonding, hydrophobic interactions within the enzyme's active site. | nih.gov |

| Resveratrol Methoxy Derivatives | PAR1 Receptor | Not specified | Hydrophobic interactions, with the 4'-methyl group buried in a hydrophobic cavity. | nih.gov |

These examples demonstrate that molecular docking is a powerful tool for rationalizing the structure-activity relationships of biphenyl derivatives. For this compound, such simulations could identify potential biological targets and provide a detailed atomic-level understanding of its mode of action, thereby guiding its development in material science and medicinal chemistry. researchgate.netnih.gov

Advanced Analytical Methodologies in the Research of 4 Methoxy 3 Nitro 1,1 Biphenyl

Chromatographic Separation Techniques (e.g., High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS))

Chromatographic techniques are fundamental in the analysis of 4'-Methoxy-3-nitro-1,1'-biphenyl, enabling its separation from reactants, byproducts, and other impurities.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of biphenyl (B1667301) compounds. For substituted biphenyls like this compound, reversed-phase HPLC is a common approach. In this method, a nonpolar stationary phase is used with a polar mobile phase. For instance, a C18 column, which has a C18 alkyl chain bonded to silica (B1680970) particles, is often employed. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. More nonpolar compounds interact more strongly with the stationary phase and thus have longer retention times.

A typical HPLC method for a related compound, 3-Nitro(1,1'-biphenyl)-4-ol, utilizes a mobile phase consisting of acetonitrile (B52724) (MeCN), water, and an acid like phosphoric acid. sielc.com For mass spectrometry compatibility, formic acid is often substituted for phosphoric acid. sielc.com The selection of the stationary phase is also critical. Biphenyl stationary phases can offer enhanced selectivity for aromatic compounds due to π-π interactions between the analyte and the stationary phase. restek.com The Restek Biphenyl column, for example, provides a greater degree of dispersion and polarizability than conventional phenyl columns, leading to increased retention and selectivity for dipolar, unsaturated, or conjugated solutes like this compound. restek.com

Solid-core particles in HPLC columns can provide higher efficiency and lower backpressure compared to fully porous particles, allowing for faster separations without sacrificing resolution. lcms.cz

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique, particularly for volatile and thermally stable compounds. While direct GC analysis of some biphenyls is possible, derivatization is often required for those with polar functional groups to increase their volatility. For this compound, its volatility would determine the suitability of GC-MS. In GC-MS, the sample is first vaporized and separated based on its boiling point and interaction with the stationary phase in a capillary column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for identification. Electron ionization (EI) is a common ionization technique in GC-MS. nih.govnist.gov For nitrated polycyclic aromatic hydrocarbons, a related class of compounds, GC combined with electron capture negative ion chemical ionization mass spectrometry has been shown to be a highly sensitive and selective method. nih.gov

Table 1: Comparison of Chromatographic Techniques for Biphenyl Analysis

| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |

|---|---|---|

| Principle | Partitioning between a liquid mobile phase and a solid stationary phase. | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase. |

| Analytes | Wide range of compounds, including non-volatile and thermally labile ones. | Volatile and thermally stable compounds. Derivatization may be needed for polar analytes. |

| Stationary Phase | Commonly C18, Biphenyl, Phenyl. restek.com | Various polysiloxane-based polymers. |

| Mobile Phase | Mixtures of solvents like acetonitrile and water, often with additives like formic or phosphoric acid. sielc.com | Inert carrier gas (e.g., Helium, Nitrogen). |

| Detector | UV-Vis, Diode Array, Mass Spectrometry (LC-MS). | Mass Spectrometry (MS). |

| Advantages | Versatile, applicable to a wide range of compounds, non-destructive (with UV detection). | High resolution, high sensitivity, provides structural information through mass spectra. |

| Limitations | Lower resolution than GC for some applications. | Limited to volatile and thermally stable compounds. |

High-Resolution Mass Spectrometry for Exact Mass Determination and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous identification and structural elucidation of this compound. Unlike nominal mass spectrometers, HRMS instruments, such as quadrupole time-of-flight (Q-TOF) or Orbitrap mass spectrometers, can measure the mass-to-charge ratio (m/z) of ions with very high accuracy (typically to four or five decimal places).

Exact Mass Determination: The ability to determine the exact mass of the molecular ion allows for the calculation of the elemental composition. This is a critical step in confirming the identity of a newly synthesized compound or an unknown analyte. For instance, the monoisotopic mass of a related compound, 4-Methoxy-3'-methyl-[1,1'-biphenyl]-2-ol (C14H14O2), is reported as 214.099379685 Da. nih.gov This level of precision helps to distinguish between compounds that may have the same nominal mass but different elemental formulas.

Fragmentation Analysis: In addition to providing the exact mass of the parent molecule, HRMS coupled with tandem mass spectrometry (MS/MS) provides detailed structural information through the analysis of fragmentation patterns. In a tandem mass spectrometer, the molecular ion of this compound is isolated, subjected to collision-induced dissociation (CID) or other fragmentation techniques like electron-activated dissociation (EAD), and the resulting fragment ions are mass-analyzed. nih.gov

The fragmentation of aromatic and nitro-aromatic compounds under mass spectrometry conditions follows predictable pathways. strath.ac.uk For example, in the fragmentation of nitazene (B13437292) analogs, which are also nitro-containing compounds, characteristic losses of the nitro group and cleavages of side chains are observed. nih.gov Similarly, for methoxy-containing compounds, the loss of a methyl radical (•CH3) or a methoxy (B1213986) group (•OCH3) is a common fragmentation pathway. mdpi.com By analyzing the high-resolution masses of these fragment ions, the specific structural features of this compound can be pieced together and confirmed.

Table 2: Potential High-Resolution Mass Spectrometry Data for this compound (C13H11NO3)

| Ion | Calculated Exact Mass (Da) | Potential Origin of Fragment |

| [M+H]⁺ | 230.07607 | Protonated molecule |

| [M-NO₂]⁺ | 184.08555 | Loss of the nitro group |

| [M-OCH₃]⁺ | 199.05765 | Loss of the methoxy group |

| [M-CH₃]⁺ | 215.05222 | Loss of a methyl radical from the methoxy group |

Note: The exact masses are calculated based on the most abundant isotopes of each element.

Chiral Separation Techniques for Atropisomeric Characterization

A key structural feature of many substituted biphenyls, including potentially this compound, is atropisomerism. wikipedia.org Atropisomers are stereoisomers that result from hindered rotation around a single bond, in this case, the bond connecting the two phenyl rings. wikipedia.org This restricted rotation creates a chiral axis, and the molecule can exist as a pair of non-superimposable mirror images (enantiomers).

The energy barrier to rotation determines the stability of atropisomers. They can be classified based on their rate of racemization at a given temperature. nih.govacademie-sciences.fr

Chiral High-Performance Liquid Chromatography (Chiral HPLC) is the most common and effective technique for the separation and analysis of atropisomers. nih.gov This method utilizes a chiral stationary phase (CSP) that can differentiate between the enantiomers. Derivatized cyclodextrins are one type of CSP that has proven effective for separating the atropisomers of substituted biphenyls. nih.gov

The separation mechanism in chiral HPLC is based on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP. The different stabilities of these complexes lead to different retention times for the two enantiomers, allowing for their separation. Thermodynamic analysis of the retention data can provide insights into the separation mechanism, indicating whether it is primarily driven by enthalpy or entropy changes. nih.gov

For some atropisomers, the interconversion barrier is low enough that they can racemize under normal chromatographic conditions. In such cases, low-temperature chromatography is critical to prevent on-column interconversion and achieve a successful separation. nih.gov

Table 3: Classification of Atropisomers Based on Rotational Energy Barrier

| Class | Rotational Energy Barrier | Racemization Time at Room Temperature |

| Class 1 | < 84 kJ/mol (< 20 kcal/mol) | Minutes or faster |

| Class 2 | 84 - 117 kJ/mol (20 - 28 kcal/mol) | Hours to months |

| Class 3 | > 117 kJ/mol (> 28 kcal/mol) | Years or longer |

Source: nih.govacademie-sciences.fr

The characterization of atropisomerism is crucial as different atropisomers of a compound can exhibit different biological activities. Therefore, having reliable analytical methods to separate and quantify them is of significant importance.

Future Research Directions and Unexplored Avenues for 4 Methoxy 3 Nitro 1,1 Biphenyl

Development of More Efficient and Sustainable Synthetic Routes

The current reported synthesis of 4'-Methoxy-3-nitro-1,1'-biphenyl involves the methylation of 3-nitrobiphenyl-4-ol with dimethyl sulfate. nih.gov While effective at the lab scale, this method utilizes a toxic and hazardous reagent in dimethyl sulfate. Future research should focus on developing more efficient and sustainable synthetic protocols.

Key areas for exploration include:

Green Methylating Agents: Investigating the use of greener methylating agents, such as dimethyl carbonate, which is a less toxic alternative.

Catalytic Approaches: The development of catalytic C-C bond-forming reactions, such as Suzuki or Stille cross-coupling, could provide a more versatile and atom-economical route. mdpi.comresearchgate.net For instance, the coupling of a 4-methoxyphenylboronic acid with a 3-nitrohalobenzene derivative would be a promising avenue.

Flow Chemistry: The use of continuous flow reactors could offer improved safety, efficiency, and scalability for the synthesis of this compound, particularly if energetic nitration steps are involved.

Table 1: Comparison of Synthetic Routes for this compound

| Parameter | Current Method (Methylation) | Proposed Suzuki Coupling | Proposed Flow Chemistry |

| Starting Materials | 3-Nitrobiphenyl-4-ol, Dimethyl sulfate | 4-Methoxyphenylboronic acid, 1-Halo-3-nitrobenzene | Various, depending on the specific multi-step synthesis |

| Key Reagents | Toxic methylating agent | Palladium catalyst, Base | Potentially hazardous reagents handled in a closed system |

| Sustainability | Low (toxic reagent) | Moderate to High (catalytic, but metal waste) | High (reduced waste, improved safety) |

| Scalability | Limited | Good | Excellent |

| Potential for Diversification | Low | High (variety of boronic acids and haloarenes) | High (modular setup) |

In-depth Mechanistic Studies of Specific Reactions

A thorough understanding of the reaction mechanisms involving this compound is crucial for optimizing existing transformations and designing new ones. Currently, there is a lack of detailed mechanistic studies for this specific compound.

Future research should aim to:

Elucidate Reaction Pathways: Investigate the mechanisms of key reactions, such as the reduction of the nitro group to an amine or the nucleophilic aromatic substitution of the nitro group. Computational studies, like Density Functional Theory (DFT), could be employed to model reaction intermediates and transition states. researchgate.netmdpi.com

Kinetic Studies: Perform kinetic studies to understand the factors influencing reaction rates and to optimize reaction conditions for improved yields and selectivity.

Isotope Labeling Studies: Utilize isotope labeling to trace the pathways of atoms and functional groups during reactions, providing unambiguous mechanistic insights.

Exploration of Novel Material Applications and Performance Optimization

The electronic asymmetry of this compound makes it an interesting candidate as a building block for functional organic materials. Nitrobiphenyl derivatives have been explored for applications in organic light-emitting diodes (OLEDs) and liquid crystals. smolecule.com

Future research in this area could focus on:

Synthesis of Functional Polymers: Polymerizing derivatives of this compound to create novel conductive or photorefractive polymers.

Development of Non-Linear Optical (NLO) Materials: The push-pull nature of the substituents could lead to significant second-order NLO properties, which are valuable for applications in telecommunications and optical computing.

Liquid Crystal Design: Modification of the biphenyl (B1667301) core with long alkyl chains could induce liquid crystalline behavior. The polar nitro and methoxy (B1213986) groups would likely influence the mesophase properties.

Precursors for Advanced Materials: This compound could serve as a key intermediate for the synthesis of more complex structures, such as triphenylamine-based materials for energy storage applications or covalent organic frameworks (COFs). mdpi.com

Table 2: Potential Material Applications and Key Properties for Investigation

| Application Area | Derivative Type | Key Properties to Investigate |

| Organic Electronics | Polymers, Small Molecules | Charge carrier mobility, Electroluminescence, Photoconductivity |

| Non-Linear Optics | Asymmetric Derivatives | Second-harmonic generation, Electro-optic coefficient |

| Liquid Crystals | Alkylated Derivatives | Mesophase type and range, Dielectric anisotropy, Birefringence |

| Porous Materials | Precursor for COFs | Surface area, Pore size distribution, Gas adsorption capacity |

Advanced Computational Modeling for Predictive Design and Property Assessment

Computational chemistry offers powerful tools for predicting the properties of molecules and guiding experimental work, thereby saving time and resources. researchgate.netresearchgate.net

Future computational studies on this compound and its derivatives should include:

Property Prediction: Using DFT and other methods to predict key electronic properties such as the HOMO-LUMO gap, dipole moment, and polarizability, which are crucial for material applications.

Virtual Screening: Creating virtual libraries of derivatives and computationally screening them for desired properties before undertaking their synthesis.

Molecular Docking: For biological applications, docking studies can predict the binding modes of derivatives with target proteins, helping to rationalize structure-activity relationships. nih.gov